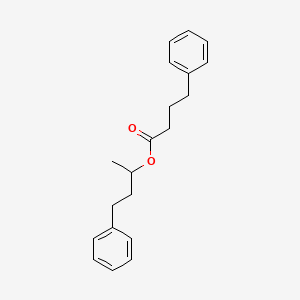
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with a phenyl group attached to the fourth position and an aldehyde group at the fifth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde typically involves the Mannich condensation reaction. This reaction includes the condensation of formaldehyde, an aromatic amine (such as aniline), and a phenolic compound (such as p-hydroxybenzaldehyde). The reaction is usually carried out in an acidic medium to facilitate the formation of the oxazine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazine ring can be reduced to form tetrahydro-1,2-oxazines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carboxylic acid.
Reduction: Tetrahydro-4-phenyl-1,2-oxazine-5-carbaldehyde.
Substitution: 4-Nitrophenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde (nitration product).
Applications De Recherche Scientifique
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-1,3-oxazine: Lacks the phenyl and aldehyde groups, making it less versatile in synthetic applications.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains a benzene ring fused to the oxazine ring, offering different chemical properties and reactivity.
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-dione: Features a naphthalene ring, providing unique biological activities.
Uniqueness: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde stands out due to its combination of a phenyl group and an aldehyde group, which enhances its reactivity and makes it a valuable intermediate for further functionalization. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research .
Propriétés
Numéro CAS |
86761-70-8 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-10-7-14-8-12-11(10)9-4-2-1-3-5-9/h1-6,12H,7-8H2 |
Clé InChI |
YQNLZMFYGDLSTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(NCO1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


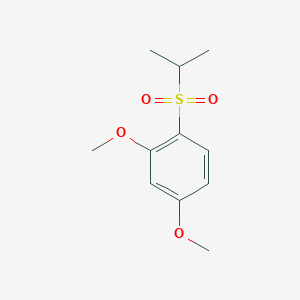
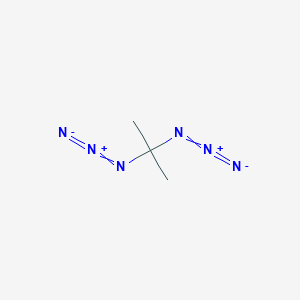


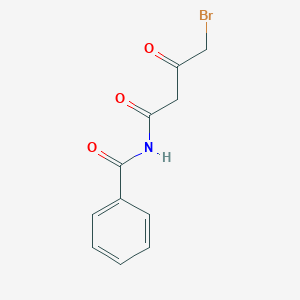
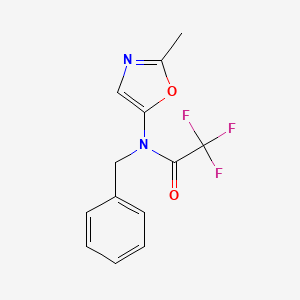
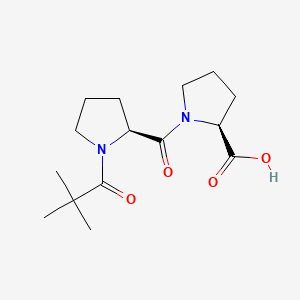
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

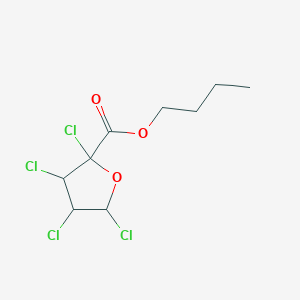
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)

![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
